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Compound of Interest

Compound Name:
1-Bromo-4-

(difluoromethoxy)benzene

Cat. No.: B1333783 Get Quote

Introduction

1-Bromo-4-(difluoromethoxy)benzene is a halogenated aromatic compound of significant

interest in organic synthesis, particularly as an intermediate in the development of

pharmaceuticals and agrochemicals.[1] The presence of the difluoromethoxy group (-OCHF₂)

can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug

design.[1] A thorough spectroscopic characterization is essential for confirming the identity,

purity, and structure of this compound. This guide provides an in-depth overview of its

characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F),

Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy.

Physicochemical Properties
Basic identifiers and properties of 1-Bromo-4-(difluoromethoxy)benzene are summarized

below.
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Property Value

Molecular Formula C₇H₅BrF₂O

Molecular Weight 223.01 g/mol

CAS Number 5905-69-1

Appearance Colorless to pale yellow liquid

Density ~1.631 g/mL at 25 °C

Refractive Index ~1.502 at 20 °C

(Data sourced from various chemical suppliers)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-Bromo-4-(difluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR

provide complementary information to confirm its unique structure.

¹H NMR (Proton NMR)
The ¹H NMR spectrum is characterized by signals from the aromatic protons and the single

proton of the difluoromethoxy group. The 1,4-disubstitution pattern on the benzene ring results

in a symmetrical spectrum for the aromatic region, typically showing two doublets. The proton

on the difluoromethoxy group exhibits a characteristic triplet due to coupling with the two

equivalent fluorine atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~ 7.55 Doublet (d) ~ 8.8 2H
Ar-H (ortho to
Br)

~ 7.10 Doublet (d) ~ 8.8 2H
Ar-H (ortho to

OCHF₂)

| ~ 6.54 | Triplet (t) | JHF ≈ 73.5 | 1H | O-CHF₂ |

Note: Chemical shifts are predicted based on standard substituent effects and data from

analogous structures. The actual values may vary slightly.

¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum shows four signals for the aromatic carbons due to

molecular symmetry and one signal for the difluoromethoxy carbon. The carbon of the -OCHF₂

group appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)
Multiplicity (due to C-F
coupling)

Assignment

~ 152.0 Singlet (s) C-OCHF₂

~ 132.5 Singlet (s) CH (ortho to Br)

~ 121.5 Singlet (s) CH (ortho to OCHF₂)

~ 118.0 Singlet (s) C-Br

| ~ 115.5 | Triplet (t, ¹JCF ≈ 260 Hz) | OCHF₂ |

Note: Chemical shifts are predicted. The carbon attached to bromine (C-Br) and the carbon

attached to the difluoromethoxy group (C-O) are quaternary and typically have lower

intensities.
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¹⁹F NMR (Fluorine-19 NMR)
¹⁹F NMR is highly specific for fluorine-containing compounds. For 1-Bromo-4-
(difluoromethoxy)benzene, a single signal is expected for the two equivalent fluorine atoms.

This signal is split into a doublet due to coupling with the single proton of the difluoromethoxy

group (²JHF).

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

| ~ -82.0 | Doublet (d) | JHF ≈ 73.5 | OCHF₂ |

(Data is based on values reported for structurally similar compounds.)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-Bromo-4-(difluoromethoxy)benzene is expected to show characteristic absorption bands

for aromatic C-H bonds, aromatic C=C bonds, the C-O ether linkage, and the C-F and C-Br

bonds.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium-Weak Aromatic C-H Stretch

1600 - 1585 Medium-Strong Aromatic C=C Ring Stretch

1500 - 1400 Medium-Strong Aromatic C=C Ring Stretch

~ 1250 Strong Aryl-O Stretch (Asymmetric)

1100 - 1000 Strong C-F Stretch

~ 830 Strong
C-H Out-of-plane bend (para-

disubstitution)
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| 700 - 500 | Medium | C-Br Stretch |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Under Electron Ionization (EI), 1-Bromo-4-(difluoromethoxy)benzene will

produce a molecular ion (M⁺•). Due to the natural abundance of bromine isotopes (⁷⁹Br and

⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal

intensity (M⁺• and M+2⁺•) separated by 2 m/z units.[2]

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Proposed Ion/Fragment Notes

222/224 [C₇H₅BrF₂O]⁺•

Molecular ion peak (M⁺•,
M+2⁺•) showing the
characteristic 1:1 bromine
isotopic pattern.

143 [C₇H₅F₂O]⁺ Loss of a bromine radical (•Br).

172/174 [C₆H₄BrO]⁺• Loss of CHF₂ radical.

| 76 | [C₆H₄]⁺• | Further fragmentation, loss of all substituents. |

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule.

Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.[3] For 1-
Bromo-4-(difluoromethoxy)benzene, the benzene ring is the primary chromophore. The

bromo and difluoromethoxy substituents act as auxochromes, which are expected to cause a

bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.[4]

Table 6: Predicted UV-Vis Absorption Data (in Ethanol)

Absorption Band λmax (nm) Type of Transition

Primary Band ~ 210 - 230 π → π*
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| Secondary Band | ~ 260 - 280 | π → π* (fine structure may be visible) |

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-4-
(difluoromethoxy)benzene in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)

in a clean, dry NMR tube. Ensure the sample is fully dissolved to form a homogeneous

solution.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 500 MHz

spectrometer) is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei.[5]

Data Acquisition:

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp,

symmetrical peaks.

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans

are sufficient.

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of

¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-

noise ratio.

¹⁹F NMR: Acquire the proton-decoupled or coupled spectrum. ¹⁹F is a high-sensitivity

nucleus, and spectra can be obtained relatively quickly.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed. Phase

and baseline corrections are applied. Chemical shifts are referenced internally to the residual

solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an external standard

for ¹⁹F.

FT-IR Spectroscopy Protocol
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Sample Preparation (Neat Liquid/ATR): Since the compound is a liquid, the easiest method

is using an Attenuated Total Reflectance (ATR) accessory.[6]

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent like isopropanol

and allowing it to dry.

Place a single drop of 1-Bromo-4-(difluoromethoxy)benzene directly onto the center of

the crystal.[7]

Instrument Setup: Place the ATR accessory in the FT-IR spectrometer.

Data Acquisition:

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.

Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[8]

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and peak

positions are identified.

Mass Spectrometry (EI) Protocol
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.[9]

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via

a direct insertion probe or, more commonly, through a Gas Chromatography (GC) system,

which separates the sample from any impurities before it enters the ion source.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[9][10]

Mass Analysis: The resulting positively charged ions are accelerated and separated by a

mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio.[9]
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Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a very dilute solution of 1-Bromo-4-
(difluoromethoxy)benzene in a UV-transparent solvent (e.g., ethanol or cyclohexane). A

typical concentration is around 10⁻⁵ M.[11] The solution must be prepared in a quartz

cuvette.

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the

sample path and one in the reference path. Run a baseline scan to zero the instrument

across the desired wavelength range (e.g., 200-400 nm).

Sample Scan: Replace the solvent in the sample cuvette with the prepared sample

solution. Scan the sample to obtain its absorbance spectrum.

Data Processing: The spectrum is plotted as absorbance versus wavelength (nm). The

wavelengths of maximum absorbance (λmax) are identified.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a novel or synthesized organic compound.
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Caption: General workflow for spectroscopic characterization.
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Structural Elucidation Pathway
Different spectroscopic techniques provide unique and complementary pieces of information

that, when combined, allow for the unambiguous determination of the molecular structure.

Information Derived

Spectroscopic Technique

1-Bromo-4-(difluoromethoxy)benzene
Structure Elucidation

Mass Spec FT-IR NMR
(¹H, ¹³C, ¹⁹F) UV-Vis

Molecular Formula: C₇H₅BrF₂O
Isotopic Pattern for Br

Functional Groups:
Aromatic, C-O, C-F, C-Br

Connectivity & Environment:
- 1,4-disubstituted ring
- OCHF₂ group present

- H-F & C-F coupling

Electronic System:
- Conjugated π system

Reveals Identifies Defines Probes

Click to download full resolution via product page

Caption: How different spectroscopic methods inform structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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